molecular formula C15H16PbS2 B14521540 2,2-Diphenyl-1,3,2-dithiaplumbinane CAS No. 62560-42-3

2,2-Diphenyl-1,3,2-dithiaplumbinane

Cat. No.: B14521540
CAS No.: 62560-42-3
M. Wt: 467 g/mol
InChI Key: DMQLQRIXSHTHEA-UHFFFAOYSA-L
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Description

2,2-Diphenyl-1,3,2-dithiaplumbinane is a chemical compound with the molecular formula C14H12PbS2. It is known for its unique structure, which includes lead (Pb) atoms bonded to sulfur (S) atoms, forming a dithiaplumbinane ring.

Preparation Methods

The synthesis of 2,2-Diphenyl-1,3,2-dithiaplumbinane typically involves the reaction of lead salts with thiol compounds. One common method involves the reaction of lead acetate with diphenyl disulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

2,2-Diphenyl-1,3,2-dithiaplumbinane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Diphenyl-1,3,2-dithiaplumbinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1,3,2-dithiaplumbinane involves its interaction with molecular targets through its lead and sulfur atoms. These interactions can lead to the formation of stable complexes with various biomolecules, potentially affecting biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interact with proteins and enzymes, altering their function .

Comparison with Similar Compounds

2,2-Diphenyl-1,3,2-dithiaplumbinane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its lead content, which imparts specific chemical and physical properties that are not observed in its analogs with other metals .

Properties

CAS No.

62560-42-3

Molecular Formula

C15H16PbS2

Molecular Weight

467 g/mol

IUPAC Name

2,2-diphenyl-1,3,2-dithiaplumbinane

InChI

InChI=1S/2C6H5.C3H8S2.Pb/c2*1-2-4-6-5-3-1;4-2-1-3-5;/h2*1-5H;4-5H,1-3H2;/q;;;+2/p-2

InChI Key

DMQLQRIXSHTHEA-UHFFFAOYSA-L

Canonical SMILES

C1CS[Pb](SC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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